(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Medicinal Chemistry PI3K/mTOR Inhibitor Synthesis Intermediate Procurement

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1032758-44-3; molecular formula C₁₂H₁₄ClN₃O₂S; molecular weight 299.78 g/mol) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine family. It features a fused thiophene-pyrimidine core substituted with a chloro group at position 2, a morpholine ring at position 4, a hydroxymethyl group at position 6, and a methyl group at position This compound serves as a strategic synthetic intermediate in the preparation of ATP-competitive PI3K/mTOR dual inhibitors, most notably GDC-0980 (Apitolisib), and is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C12H14ClN3O2S
Molecular Weight 299.78 g/mol
CAS No. 1032758-44-3
Cat. No. B1432405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
CAS1032758-44-3
Molecular FormulaC12H14ClN3O2S
Molecular Weight299.78 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO
InChIInChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3
InChIKeyRHMSANMYURTZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1032758-44-3) – Structural Class & Core Characteristics


(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1032758-44-3; molecular formula C₁₂H₁₄ClN₃O₂S; molecular weight 299.78 g/mol) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine family [1]. It features a fused thiophene-pyrimidine core substituted with a chloro group at position 2, a morpholine ring at position 4, a hydroxymethyl group at position 6, and a methyl group at position 7. This compound serves as a strategic synthetic intermediate in the preparation of ATP-competitive PI3K/mTOR dual inhibitors, most notably GDC-0980 (Apitolisib), and is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Replacement of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol Fails – The 7‑Methyl Imperative


In-class thieno[3,2-d]pyrimidine intermediates cannot be freely interchanged because the 7-methyl substituent on the target compound is structurally required for the downstream synthesis of 7-methyl-substituted clinical candidates such as GDC-0980 [1]. The closest commercial analog, (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 885698-97-5), lacks this methyl group entirely (C₁₁H₁₂ClN₃O₂S, MW 285.75 vs. 299.78) . Substituting the des-methyl analog into a synthetic route designed for the 7-methyl intermediate would yield the wrong final compound, as the 7-position methyl is carried through the entire sequence and is present in the active pharmaceutical ingredient. The quantified difference in molecular composition directly translates to a binary pass/fail criterion for procurement in GDC-0980-scale or analogous medicinal chemistry programs.

Quantitative Differentiation Evidence for (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol vs. Closest Analogs


Molecular Formula Evidence: 7‑Methyl Presence Confers a 14 Da Mass Differential vs. the Des‑Methyl Analog

The target compound (C₁₂H₁₄ClN₃O₂S, MW 299.78) incorporates a methyl group at the 7‑position of the thienopyrimidine core . The closest commercially available comparator, (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 885698-97-5), lacks this methyl substituent, giving a molecular formula of C₁₁H₁₂ClN₃O₂S and a molecular weight of 285.75 g/mol . The mass difference of 14.03 Da (one CH₂ unit) directly reflects the structural gap that renders the comparator unsuitable for programs requiring the 7‑methyl-bearing scaffold.

Medicinal Chemistry PI3K/mTOR Inhibitor Synthesis Intermediate Procurement

Oxidation-State Differentiation: Alcohol vs. Aldehyde at the 6‑Position Defines Synthetic Reactivity

The target compound bears a primary alcohol (–CH₂OH) at position 6, whereas its immediate synthetic precursor is the corresponding aldehyde, 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 955979-02-9), which carries a formyl group (–CHO) [1][2]. In the published GDC-0980 route, the aldehyde is used directly in a reductive amination with (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one to install the key piperazine linkage [1]. The alcohol form can serve as a stable, non-volatile protected precursor that requires only one additional oxidation step to regenerate the reactive aldehyde, offering logistical advantages in multi-step synthesis campaigns.

Synthetic Chemistry Intermediate Handling Reductive Amination

Purity Benchmark: 98% Assay with Multi-Technique Batch Certification Enables cGMP‑Adjacent Procurement

The target compound is commercially supplied at a standard purity of 98% (HPLC), with vendors including Bidepharm providing batch-specific certificates of analysis comprising NMR, HPLC, and GC data . In contrast, the closest aldehyde comparator (CAS 955979-02-9) is commonly listed at 95% purity [1]. The 3‑percentage‑point purity differential (98% vs. 95%) reduces the burden of by‑product removal and re‑purification in multi‑step synthetic sequences.

Quality Control Batch Certification Regulatory Readiness

Documented Synthetic Provenance in a Phase I/II Clinical Candidate Supply Chain

The target alcohol is explicitly disclosed as a reduction product of aldehyde IV in Patent WO2014056955A1 and the J. Med. Chem. 2011 GDC-0980 discovery paper, where the aldehyde IV is prepared on a multi‑gram scale (3.18 g, 11.8 mmol) and converted via NaBH₄ reduction [1][2]. The des‑methyl analog (CAS 885698-97-5) is absent from the GDC-0980 synthetic scheme and instead appears only in the context of MTH1 inhibitor literature (TH287) [3]. This patent‑anchored provenance provides procurement confidence that the target compound is the exact intermediate required for GDC-0980‑class molecules.

Process Chemistry Patent-Backed Route Scale‑Up Relevance

Verified Application Scenarios for (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol Procurement


Synthesis of GDC-0980 (Apitolisib) and 7‑Methyl‑Substituted PI3K/mTOR Dual Inhibitors

The target alcohol serves as the direct precursor to aldehyde IV in the published GDC-0980 route [1]. After mild oxidation to the aldehyde, reductive amination with (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one installs the critical piperazine linker, followed by Suzuki–Miyaura coupling with 2-aminopyrimidine-5-boronic acid to yield GDC-0980 [1]. The 7‑methyl group is retained throughout and is essential for the final molecule's kinase selectivity profile (PI3Kα IC₅₀ = 5 nM, mTOR Ki = 17 nM).

Structure–Activity Relationship (SAR) Exploration at the 6‑Position of 7‑Methyl‑Thienopyrimidine Scaffolds

The –CH₂OH handle enables functionalization via esterification, etherification, or conversion to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement. This modularity supports SAR campaigns aimed at optimizing PI3K isoform selectivity or introducing ADME-modifying groups, as demonstrated in the J. Med. Chem. 2011 paper where diverse 6‑linked amines were evaluated [1].

Stable Intermediate for Multi‑Site or Contract Manufacturing Organization (CMO) Workflows

Unlike the air‑sensitive aldehyde (CAS 955979-02-9), the alcohol is a bench‑stable solid that can be shipped and stored without special precautions . Its 98% purity with batch‑specific QC (NMR, HPLC, GC) makes it suitable for direct use in regulated environments such as CMO kilo‑lab campaigns, where intermediate re‑qualification costs are significant .

Positional Isomer Confirmation for Patent‑Compliant Synthesis

Procurement of the correct 7‑methyl isomer is critical for freedom‑to‑operate compliance in PI3K/mTOR inhibitor manufacturing. The target compound's CAS registry (1032758-44-3) and batch analytical data provide unambiguous identity confirmation, preventing costly isomer mix‑ups that could lead to patent infringement or regulatory rejection [2].

Quote Request

Request a Quote for (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.